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Compound of Interest

Compound Name: 2,3,5-Trifluorobenzaldehyde

Cat. No.: B144080

Introduction: The Strategic Importance of
Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the incorporation of
fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular
properties. The unique physicochemical effects of fluorine—high electronegativity, small van
der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's
lipophilicity, metabolic stability, and binding affinity. 2,3,5-Trifluorobenzaldehyde emerges as a
highly valuable and versatile building block in this context. Its trifluorinated phenyl ring,
combined with the reactive aldehyde functionality, offers a dual platform for sophisticated
molecular engineering. This guide provides an in-depth examination of the core physical and
chemical properties of 2,3,5-Trifluorobenzaldehyde, offering field-proven insights and
protocols for its effective use in research and development.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful
and reproducible synthesis. The physical constants of 2,3,5-Trifluorobenzaldehyde dictate its
handling, reaction conditions, and purification strategies.

Identification and Structural Characteristics

e |[UPAC Name: 2,3,5-Trifluorobenzaldehyde

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b144080?utm_src=pdf-interest
https://www.benchchem.com/product/b144080?utm_src=pdf-body
https://www.benchchem.com/product/b144080?utm_src=pdf-body
https://www.benchchem.com/product/b144080?utm_src=pdf-body
https://www.benchchem.com/product/b144080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Structure:

CAS Number: 126202-23-1

Molecular Formula: C7H3F30[1]

Molecular Weight: 160.09 g/mol

Click to download full resolution via product page

Caption: Chemical structure of 2,3,5-Trifluorobenzaldehyde.

Tabulated Physical Data

The following table summarizes the key physical properties of 2,3,5-Trifluorobenzaldehyde,

which are essential for process design, safety assessments, and purification protocols.

Property Value Source(s)
Appearance Colorless to light yellow liquid [2]
N ] 165 °C (at atmospheric

Boiling Point [3]

pressure)
) ) < 25 °C (Not explicitly found,

Melting Point , [4]
inferred)

Density 1.407 g/mL at 25 °C

Refractive Index (n20/D)

1.478

[3]

57.8 °C (136.0 °F) - Closed

Flash Point
Cup
Enthalpy of Vaporization 37.975 kJ/mol (at boiling point)  [3]
Immiscible with water; soluble
N in common organic solvents
Solubility [51[6]

(e.g., DMSO, alcohols, ethers,

halogenated hydrocarbons).
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Insight: The relatively high boiling point and density are characteristic of fluorinated aromatic
compounds, resulting from increased molecular weight and strong intermolecular forces. The
flash point of 57.8 °C classifies it as a flammable liquid, necessitating careful handling away
from ignition sources. While a precise melting point is not documented, related isomers are
liquids at room temperature, and it is field experience that this compound is handled as a liquid
under standard laboratory conditions.[4][7]

Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic analysis is non-negotiable for identity confirmation and purity assessment.
Below is a summary of the expected spectral data for 2,3,5-Trifluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published spectrum for the 2,3,5-isomer is not readily available, its NMR
profile can be reliably predicted based on established principles of fluorine's electronic effects
and data from analogous structures.[8][9]

Predicted NMR Data (in CDCls)
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Predicted Chemical Key Couplings (J, Rationale &
Shift (6, ppm) Hz) Causality

Nucleus

The aldehyde
proton is highly

1H NMR ~10.2 (s, 1H) - deshielded and
typically appears
as a singlet.

The two aromatic
protons are
deshielded by the
aldehyde and fluorine
~7.5-7.8 (m, 2H) J(H,F) =2-10 Hz )
atoms and will show
complex splitting due
to H-H and H-F

coupling.

The aldehyde

carbonyl carbon is
13C NMR ~188-192 - o

significantly

deshielded.

The six aromatic
carbons will appear as
doublets or triplets of

J(C,F) = 240-270 Hz
doublets due to C-F

(direct); 15-30 Hz )
~110-165 ) coupling. Carbons
(geminal); 2-10 Hz

directly bonded to
(meta/para)

fluorine will exhibit
large one-bond

coupling constants.

| °F NMR | -110 to -170 | J(F,F) = 5-20 Hz; J(F,H) = 2-10 Hz | The three distinct fluorine atoms
will appear in the typical aromatic fluorine region, showing coupling to each other and to the
aromatic protons.[10][11] |
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Insight: The true utility of NMR lies not just in confirming presence, but in assessing purity. The
absence of signals in the aliphatic region (0.5-4.0 ppm), apart from potential solvent impurities,
is a key indicator of compound integrity. 1°F NMR is particularly powerful for fluorinated
compounds, as the wide chemical shift range and sensitivity make it an excellent tool for
identifying isomers and fluorine-containing impurities.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the key functional groups.

e ~1700-1720 cm™! (strong, sharp): This is the characteristic C=0 stretch of the aromatic
aldehyde. Its position and intensity are primary identifiers.

e ~2820 cm~! and ~2720 cm~! (medium, sharp): These two peaks are the Fermi resonance
doublet for the aldehyde C-H stretch, a definitive feature for aldehydes.

e ~1100-1300 cm™! (strong, broad): This region will contain multiple strong C-F stretching
vibrations, confirming the fluorination of the aromatic ring.

e ~1450-1600 cm~: Aromatic C=C stretching vibrations.
A reference ATR-IR spectrum is available for confirmation.[2][12]

Handling, Storage, and Quality Control Protocols

As a Senior Application Scientist, | cannot overstate the importance of rigorous, self-validating
protocols. The safety and success of any experiment begin here.

Safety and Handling Workflow

2,3,5-Trifluorobenzaldehyde is a flammable liquid and an irritant. Adherence to a strict
handling protocol is mandatory.
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Caption: Mandatory workflow for the safe handling of 2,3,5-Trifluorobenzaldehyde.
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Protocol Steps:

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-
retardant lab coat, and nitrile gloves.[13]

» Ventilation: All manipulations must be performed inside a certified chemical fume hood to
prevent inhalation of vapors.[14]

« Ignition Sources: Ensure the work area is free of heat, sparks, and open flames. Use spark-
proof equipment and ground all containers during transfers to prevent static discharge.[15]

o Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g.,
nitrogen or argon) in a cool, dry, well-ventilated area designated for flammable liquids.[15] It
should be stored away from strong oxidizing agents, bases, and reducing agents.[15]

Quality Control (QC) Protocol

Verifying the purity of the starting material is critical for reaction stoichiometry and minimizing
side-product formation. A multi-step QC analysis is recommended.

Typical QC Workflow:
e Gas Chromatography (GC):
o Purpose: To determine the purity percentage and detect volatile impurities.

o Method: Use a non-polar capillary column (e.g., DB-1 or DB-5). A typical temperature
program would be: 50 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

o Validation: The primary peak should correspond to >97% of the total integrated area.
e NMR Spectroscopy (*H and *°F):
o Purpose: To confirm structural identity and detect isomeric or non-volatile impurities.

o Method: Dissolve ~10-20 mg of the sample in 0.6 mL of CDCls. Acquire *H and *°F
spectra.
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o Validation: The *H spectrum should show only the expected aromatic and aldehyde
protons. The 1°F spectrum is highly sensitive to isomeric impurities, which would appear
as a separate set of signals.

o Water Content (Karl Fischer Titration):

o Purpose: To quantify water content, which can interfere with moisture-sensitive reactions
(e.g., Grignard additions).

o Validation: For most applications, a water content of <0.05% (500 ppm) is acceptable.

Applications in Synthesis: A Versatile Synthon

The reactivity of 2,3,5-Trifluorobenzaldehyde can be logically divided into two domains:
reactions at the aldehyde and potential modifications of the aromatic ring. The electron-
withdrawing nature of the fluorine atoms activates the aldehyde carbonyl towards nucleophilic
attack.

Key Synthetic Transformations Product Classes
Reductive Amination »| Substituted
Forms C-N bond (+ R2NH, [H]) Benzylamines
[2,3,5-Trifluorobenzaldehyd<; Forms C-C bond || Grignard Addition »| Secondary
Forms C=C bond (+ R-MgBr) Alcohols

\

Wittig Olefination —»| Styrene Derivatives
(+ PhsP=CHR) Y
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Caption: Common reaction pathways involving the aldehyde group.

Field Insights:
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» Reductive Amination: This is a highly reliable method for introducing nitrogen-containing
moieties, crucial for synthesizing many pharmaceutical scaffolds. The reaction proceeds by
forming an intermediate iminium ion, which is then reduced in situ by reagents like sodium
triacetoxyborohydride (STAB).

e Grignard and Organolithium Additions: These classic carbon-carbon bond-forming reactions
proceed efficiently to yield secondary alcohols. The resulting alcohol can then be used in
further transformations, such as oxidation to a ketone or substitution reactions.[7]

e Nucleophilic Aromatic Substitution (SnAr): While the aldehyde is the more reactive site, the
trifluorinated ring can undergo SnAr reactions under forcing conditions with potent
nucleophiles (e.g., alkoxides, thiolates). The fluorine atoms activate the ring towards attack,
but the substitution pattern is complex and may lead to mixtures of products. This pathway is
less common but offers a route to further functionalize the aromatic core.

Conclusion

2,3,5-Trifluorobenzaldehyde is more than a simple reagent; it is an enabling tool for the
synthesis of complex, high-value molecules. Its well-defined physical properties, predictable
spectroscopic profile, and versatile reactivity make it a reliable choice for researchers in drug
development and materials science. By adhering to the rigorous handling, storage, and QC
protocols outlined in this guide, scientists can confidently and safely leverage the unique
advantages conferred by its trifluorinated structure to advance their research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scbt.com [scbt.com]

2. dev.spectrabase.com [dev.spectrabase.com]

3. 2,3,5-Ttrifluorobenzaldehyde | 126202-23-1 [chemicalbook.com]

4. matrixscientific.com [matrixscientific.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.sigmaaldrich.com/JP/ja/product/aldrich/529184
https://www.benchchem.com/product/b144080?utm_src=pdf-body
https://www.benchchem.com/product/b144080?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/2-3-5-trifluorobenzaldehyde-126202-23-1
https://dev.spectrabase.com/spectrum/K0BCVY0SiIU
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1225415.htm
https://www.matrixscientific.com/404
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 5. echemi.com [echemi.com]

e 6. pdf.benchchem.com [pdf.benchchem.com]

e 7.245- ) 7)LA AR XTILTE K 97% | Sigma-Aldrich [sigmaaldrich.com]

e 8. 2,3,5-Trichlorobenzaldehyde(56961-75-2) 1H NMR spectrum [chemicalbook.com]
e 9.rsc.org [rsc.org]

e 10. 19F [nmr.chem.ucsb.edu]

e 11. colorado.edu [colorado.edu]

e 12.2,3,5-Trifluorobenzaldehyde | C7TH3F30O | CID 2776950 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 13. cdhfinechemical.com [cdhfinechemical.com]
e 14. pdf.benchchem.com [pdf.benchchem.com]
e 15. fishersci.com [fishersci.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to 2,3,5-
Trifluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b144080#2-3-5-trifluorobenzaldehyde-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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